Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-
Overview
Description
Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- is a complex organic compound that features both thiazole and benzimidazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these rings in a single molecule makes Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- typically involves the formation of the thiazole and benzimidazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The final coupling step involves the formation of the acetamide linkage between the two heterocyclic rings.
Industrial Production Methods
Industrial production of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- often employs high-yield synthetic routes that are scalable and cost-effective. These methods may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and benzimidazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products often exhibit enhanced or modified biological activities.
Scientific Research Applications
Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It is investigated for its anticancer properties and its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and benzimidazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Benzimidazole: Widely used in the treatment of parasitic infections and as an antifungal agent.
Thiazole: Found in various biologically active molecules, including antibiotics and anticancer agents.
Uniqueness
Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- is unique due to the combination of thiazole and benzimidazole rings in a single molecule. This dual presence enhances its biological activity and broadens its range of applications. The compound’s ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility and potential in scientific research and drug development.
Properties
IUPAC Name |
N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7(17)14-8-2-3-9-10(4-8)16-12(15-9)11-5-18-6-13-11/h2-6H,1H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJCKZKBGHOPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181660 | |
Record name | Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27192-25-2 | |
Record name | Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027192252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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